

Application Notes and Protocols: U-51754 hydrochloride Analytical Reference Standard

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Compound of Interest

Compound Name: 3,4-Ethylenedioxy U-51754
hydrochloride

Cat. No.: B8100921

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For Use By: Researchers, scientists, and drug development professionals.

1.0 Introduction

U-51754 hydrochloride is a synthetic opioid belonging to the U-opioid class of compounds.^{[1][2]} It is structurally related to other potent analgesics like U-47700. As an analytical reference standard, U-51754 hydrochloride is intended for research and forensic applications, enabling the qualitative identification and quantitative determination of this substance in various matrices.^[1] Pharmacological studies have identified U-51754 as a potent agonist, particularly at the κ -opioid receptor (KOR), with an EC_{50} value of 120 nM.^{[2][3]} These application notes provide essential information on the properties, safe handling, and validated analytical protocols for the use of U-51754 hydrochloride as a reference material.

2.0 Physicochemical Properties and Storage

U-51754 hydrochloride is supplied as a neat, white solid.^{[1][4]} Proper storage and handling are critical to maintain its integrity and ensure experimental accuracy.

Property	Value
Formal Name	trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzeneacetamide, monohydrochloride[1]
CAS Number	2748595-55-1[1]
Molecular Formula	C ₁₇ H ₂₄ Cl ₂ N ₂ O • HCl[1]
Formula Weight	379.8 g/mol [1]
Purity	≥98%[1]
Formulation	A neat solid[1]
Appearance	White powder[4]
Recommended Storage	-20°C[1]
Stability	≥ 2 years at -20°C[1]

3.0 Safety and Handling

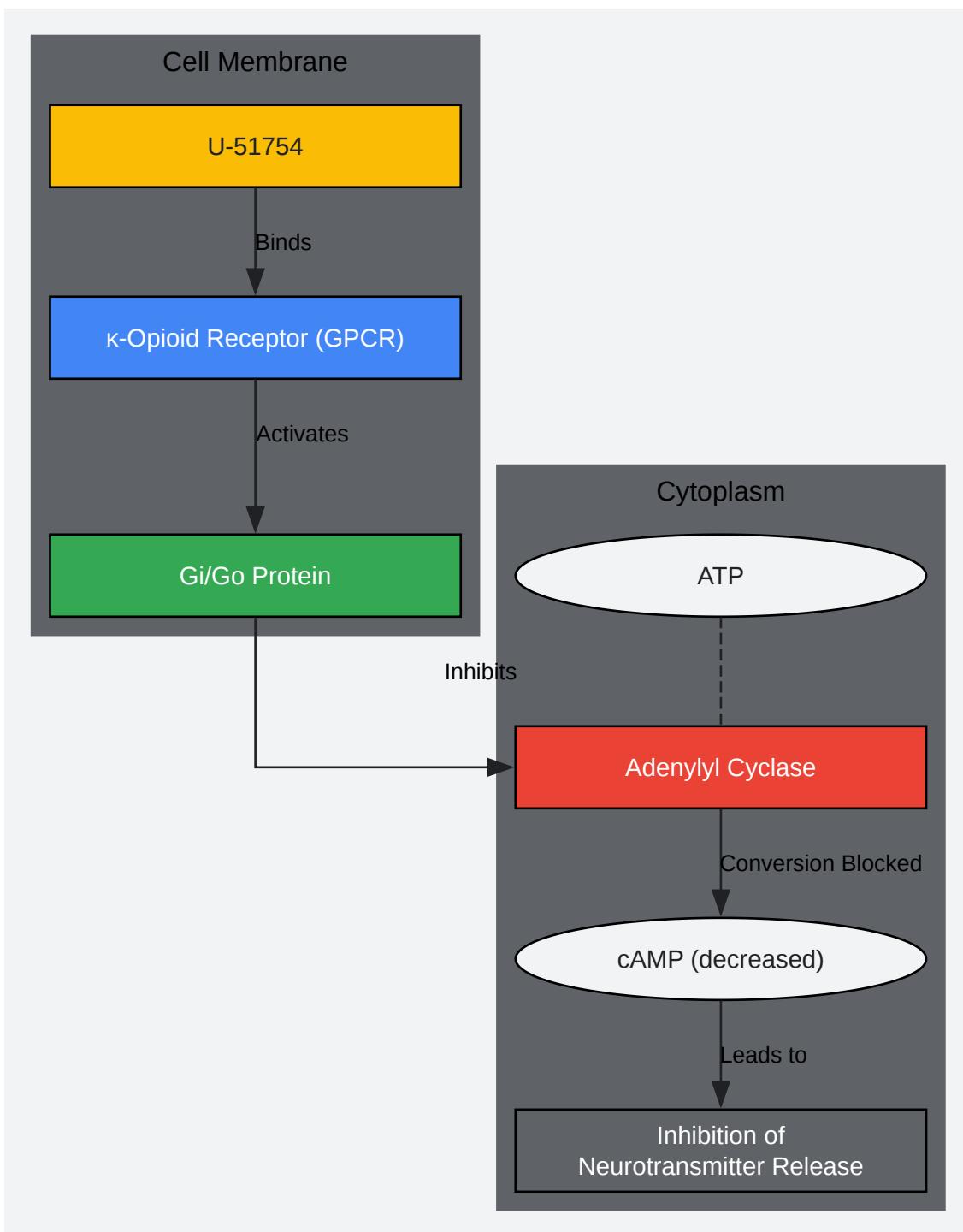
WARNING: U-51754 hydrochloride is a potent synthetic opioid and is strictly for research and forensic use only.[1] It is not intended for human or veterinary use.[1] Standard safety protocols for handling highly potent compounds must be followed.

- Engineering Controls: Handle the material exclusively in a certified chemical fume hood or a glove box to prevent inhalation.
- Personal Protective Equipment (PPE):
 - Gloves: Wear chemical-resistant gloves (e.g., nitrile).
 - Eye Protection: Use chemical safety goggles or a face shield.
 - Lab Coat: A lab coat is mandatory to prevent skin contact.
 - Respiratory Protection: If there is a risk of aerosolization outside of a fume hood, a NIOSH-approved respirator is required.[5]

- First Aid Measures:
 - Skin Contact: Immediately wash the affected area with soap and copious amounts of water.[6]
 - Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open.[6]
 - Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[6]
 - Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]
- Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations for hazardous substances.

4.0 Mechanism of Action & Signaling Pathway

U-51754 acts as a potent agonist at opioid receptors, which are a class of G-protein coupled receptors (GPCRs).[2][7] Its primary activity is at the κ -opioid receptor (KOR).[2] Upon binding, the receptor activates an intracellular G-protein complex, leading to the inhibition of the enzyme adenylyl cyclase. This reduces the intracellular concentration of cyclic AMP (cAMP), a key second messenger, which in turn modulates downstream signaling cascades and inhibits neurotransmitter release.[7]



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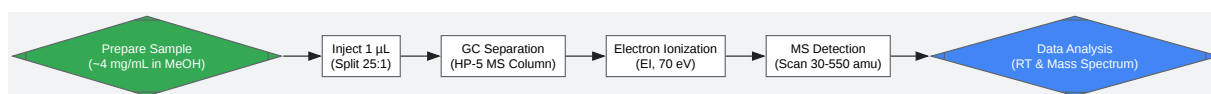
Opioid receptor G-protein signaling pathway.

5.0 Analytical Protocols

Accurate weighing of the neat solid reference material is required for the preparation of stock solutions. Due to its potency, it is recommended to prepare a stock solution (e.g., 1 mg/mL in methanol) and make subsequent dilutions for working standards and calibrators.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from the SWGDRUG.org monograph for U-51754.^[4] It is suitable for the qualitative identification of the compound in seized materials or other non-biological matrices.



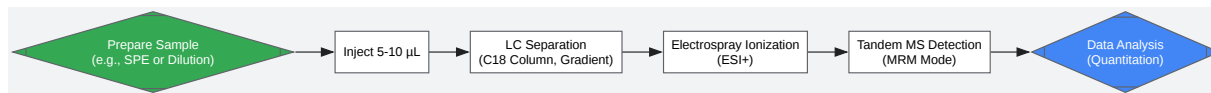
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GC-MS experimental workflow for U-51754 analysis.

Parameter	Value
Sample Preparation	~4 mg/mL in Methanol[4]
Instrument	Agilent Gas Chromatograph with Mass Selective Detector or equivalent[4]
Column	HP-5 MS (or equivalent), 30 m x 0.25 mm, 0.25 μ m film thickness[4]
Carrier Gas	Helium @ 1.5 mL/min[4]
Injection Volume	1 μ L[4]
Inlet Temperature	280°C[4]
Injection Mode	Split (25:1)[4]
Oven Program	100°C for 1 min, then ramp at 12°C/min to 280°C, hold for 9 min[4]
MS Transfer Line	280°C[4]
MS Source Temp.	230°C[4]
MS Quad Temp.	150°C[4]
Ionization Mode	Electron Ionization (EI) at 70 eV
Mass Scan Range	30 - 550 amu[4]
Expected RT	~15.91 minutes[4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

No specific validated LC-MS/MS method for U-51754 was found. The following is a representative protocol based on methods developed for other novel synthetic opioids and can be used as a starting point for method development and validation.[8][9] This method is suitable for the analysis of U-51754 in biological matrices like urine or blood after appropriate sample preparation (e.g., protein precipitation or solid-phase extraction).



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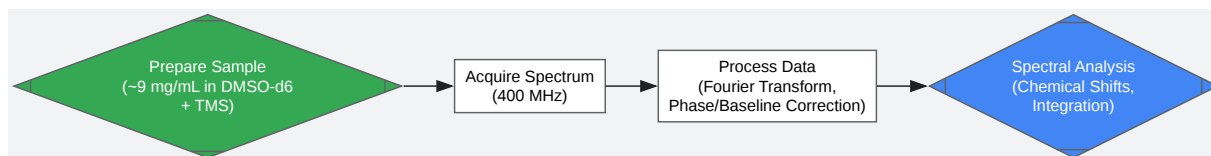
LC-MS/MS experimental workflow for U-51754 analysis.

Parameter	Recommended Starting Value
Sample Preparation	Dilute urine samples; use protein precipitation or SPE for blood/plasma.[8][10]
LC Column	C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)[9]
Mobile Phase A	Water with 0.1% Formic Acid[9]
Mobile Phase B	Acetonitrile with 0.1% Formic Acid[9]
Flow Rate	0.3 - 0.5 mL/min
Gradient	Start at 5-10% B, ramp to 95% B over 5-7 minutes, hold and re-equilibrate
Column Temperature	40°C[9]
Ionization Mode	Electrospray Ionization, Positive (ESI+)[8]
MS Analysis Mode	Multiple Reaction Monitoring (MRM)
MRM Transitions	Precursor ion (m/z for [M+H] ⁺) to be determined by infusing the standard. Product ions to be optimized.

Note on Metabolism: For biological samples, consider monitoring for metabolites. The major metabolic pathways for U-51754 are reported to be N-demethylation and N-hydroxylation of the cyclohexyl ring.[11]

Nuclear Magnetic Resonance (^1H NMR) Spectroscopy

This protocol provides structural confirmation and is adapted from the SWGDRUG.org monograph.^[4]



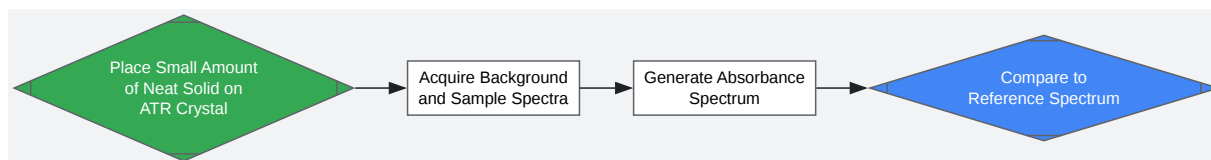
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^1H NMR experimental workflow for U-51754 analysis.

Parameter	Value
Sample Preparation	~9 mg/mL in DMSO-d ₆ with TMS as an internal standard ^[4]
Instrument	400 MHz NMR Spectrometer ^[4]
Pulse Angle	90° ^[4]
Delay Between Pulses	45 seconds ^[4]
Spectral Width	To include at least -3 ppm to 13 ppm ^[4]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides a characteristic vibrational fingerprint of the molecule, useful for rapid identification of the neat material.



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FTIR experimental workflow for U-51754 analysis.

Parameter	Recommended Value
Instrument	FTIR with Attenuated Total Reflectance (ATR) accessory[12][13]
Sample Preparation	Small amount of neat solid placed directly on the ATR crystal
Number of Scans	4-16[12]
Resolution	4 cm ⁻¹ [12]
Spectral Range	4000 - 400 cm ⁻¹ [13]

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